3-(2-Nitrophenyl)pentane-2,4-dione

Heterocycle synthesis Tandem reaction Indole-fused lactones

Researchers developing indole-fused medium-ring lactones via tandem Mukaiyama hydration/cyclization often discover that para-nitro or unsubstituted phenyl analogs fail entirely-only the ortho-nitro regioisomer provides both oxygen and nitrogen sources for the cascade. 3-(2-Nitrophenyl)pentane-2,4-dione (CAS 89185-84-2) resolves this bottleneck. • Ortho-nitro group enables gram-scale indole lactone construction under mild, atom-economical conditions. • logP of 1.3 (vs. 2.38 for para isomer) simplifies regioisomeric purification by reverse-phase HPLC. • Strong inductive effect differentially tunes metal-chelate stability for mesogenic or redox-active coordination complexes. Supplied at ≥98% purity with melt point 67 °C for straightforward quality verification.

Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
CAS No. 89185-84-2
Cat. No. B14088693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Nitrophenyl)pentane-2,4-dione
CAS89185-84-2
Molecular FormulaC11H11NO4
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCC(=O)C(C1=CC=CC=C1[N+](=O)[O-])C(=O)C
InChIInChI=1S/C11H11NO4/c1-7(13)11(8(2)14)9-5-3-4-6-10(9)12(15)16/h3-6,11H,1-2H3
InChIKeyCBYZMHCTWCVYKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Nitrophenyl)pentane-2,4-dione (CAS 89185-84-2): A Structurally Differentiated 3-Aryl-β-diketone for Targeted Synthesis and Coordination Chemistry


3-(2-Nitrophenyl)pentane-2,4-dione (CAS 89185-84-2) is a 3-aryl-substituted β-diketone (C₁₁H₁₁NO₄, MW 221.21) belonging to the pentane-2,4-dione family [1]. It features an ortho-nitrophenyl substituent at the 3-position of the acetylacetone scaffold, which confers distinct electronic, steric, and reactivity properties compared to its para-nitro isomer (CAS 89185-83-1) and unsubstituted 3-phenylpentane-2,4-dione [2]. The compound exists predominantly in its enol tautomeric form stabilized by intramolecular hydrogen bonding, with the ortho-nitro group exerting a strong electron-withdrawing inductive effect that modulates enol content, hydrogen bond strength, and metal chelate stability [3][4]. It is primarily employed as a versatile intermediate in heterocycle synthesis, liquid crystal precursor development, and coordination chemistry [5].

Regioisomer-specific heterocycle synthesis where ortho-nitro group acts as dual oxygen/nitrogen source in tandem cyclization cascades

Coordination chemistry applications requiring electronic tuning of metal-chelate stability via proximal ortho-nitro inductive effect

Method-development and purification workflows that exploit a lower logP for reversed-phase separation and a crystalline melting point for identity verification

Why 3-(2-Nitrophenyl)pentane-2,4-dione Cannot Be Replaced by Generic 3-Aryl-2,4-pentanedione Analogs


Substituting 3-(2-nitrophenyl)pentane-2,4-dione with its para-nitro isomer, unsubstituted 3-phenylpentane-2,4-dione, or parent acetylacetone is not a functionally neutral decision. The ortho-nitro group is mechanistically essential for specific tandem heterocyclization reactions—the para isomer is unreactive in these transformations because the nitro group must be positioned ortho to participate as both an oxygen and nitrogen source in cyclization cascades [1]. Furthermore, the ortho-nitro substitution produces a markedly different lipophilicity profile (logP = 1.3 vs. 2.38 for the para isomer), impacting chromatographic behavior, solvent partitioning, and bioavailability in any downstream biological applications [2][3]. The electron-withdrawing ortho-nitro group also differentially modulates enol tautomer populations, intramolecular hydrogen bond strength, and metal-chelate stability relative to other 3-substituted pentane-2,4-diones, as established by systematic NMR and IR studies across 17 analogs [4]. Generic interchange therefore risks both loss of reactivity and unpredictable performance in coordination or materials chemistry contexts.

Mechanistic ortho-nitro requirement in cascade synthesis

The para-nitro isomer cannot serve as the sequential O/N source in tandem indole-fused lactone formation; regioisomeric interchange may completely halt the desired cyclization.

logP differential alters chromatographic and partitioning behavior

An approx. 1-unit lower logP relative to the para isomer shifts reversed-phase retention and extraction profiles; method transfer between regioisomers may require re-optimization.

Ortho electronic effect differently modulates enol content and chelate stability

The proximal electron-withdrawing group affects intramolecular hydrogen bonding and metal–ligand bond strength in ways that the para isomer does not reproduce; coordination chemistry outcomes may differ.

Quantitative Comparative Evidence for 3-(2-Nitrophenyl)pentane-2,4-dione vs. Closest Analogs


Ortho-Nitro Group Is Mechanistically Required for Tandem Indole-Fused Lactone Synthesis—Para Isomer Is Inert

In the tandem Mukaiyama hydration-initiated reduction/condensation/acyl migration/aromatization cascade, the ortho-nitro group of 3-(2-nitrophenyl)pentane-2,4-dione serves as both the oxygen source (Mukaiyama hydration step) and the nitrogen source (indole ring construction step). This dual role is geometrically impossible for the para-nitro isomer (CAS 89185-83-1) or the meta-nitro analog because the nitro group must be positioned ortho to the 1,3-diketone attachment point on the phenyl ring to participate in the cyclization cascade [1]. The reaction proceeds under mild conditions with atom economy and can be scaled to gram quantities, yielding indole-fused 8–10 membered lactones [1].

Tandem lactone synthesis
Head-to-head
Reactive (ortho-NO₂ acts as dual O/N source) vs. para isomer unreactive
Regioisomeric reactivity switch validates ortho-nitro as mechanistic prerequisite for indole-fused lactone formation
Mild, gram-scale tandem Mukaiyama hydration cascade; para/meta isomers inert under identical conditions
Heterocycle synthesis Tandem reaction Indole-fused lactones Mukaiyama hydration

LogP Differential of ~1.08 Units vs. Para-Nitro Isomer Impacts Partitioning and Chromatographic Behavior

The calculated octanol/water partition coefficient (logP) for 3-(2-nitrophenyl)pentane-2,4-dione is 1.3 [1], while the para-nitro isomer (CAS 89185-83-1) has a calculated logP of 2.38 [2]. This represents a difference of approximately 1.08 logP units, meaning the para isomer is roughly 12-fold more lipophilic. The ortho-nitro group's proximity to the polar 1,3-diketone moiety increases overall molecular polarity, likely due to a combination of local dipole effects and the potential for through-space electronic interactions between the nitro group and the enolized diketone system.

Lipophilicity shift
Reported
Δ logP ≈ 1.08 (ortho 1.3 vs. para 2.38)
Marked hydrophilicity difference guides chromatographic method selectivity and solvent extraction design
Calculated logP from supplier databases; experimental validation advised for critical separations
Lipophilicity LogP Chromatography ADME prediction

Melting Point (67 °C) Provides Crystallinity Advantage for Purification and Solid-State Handling

3-(2-Nitrophenyl)pentane-2,4-dione is a crystalline solid with a reported melting point of 67 °C [1]. In contrast, melting point data for the para-nitro isomer (CAS 89185-83-1) is not readily available in standard chemical databases, with major aggregators listing it as 'N/A' [2]. The well-defined melting point of the ortho isomer facilitates purification by recrystallization, enables solid-state formulation, and provides a convenient quality control endpoint (melting point determination) that is less accessible for the para analog.

Crystallinity and melting point
Source review
m.p. 67 °C (crystalline solid)
Well-defined melting point enables straightforward identity check and recrystallization-based purification
Para isomer lacks publicly reported melting point; ortho facilitates QC by melting point determination
Crystallinity Melting point Purification Solid-state characterization

Ortho-Nitro Electron-Withdrawing Effect Modulates Intramolecular Hydrogen Bond Strength in the Enol Tautomer

Systematic studies on 3-substituted-2,4-pentanediones have established that stronger electron-withdrawing resonance effects at the 3-position result in lower magnetic field shifts of the enolic proton (δ OH) and lower frequency shifts of the chelated carbonyl stretching vibration (ν C=O), reflecting enhanced intramolecular hydrogen bond strength [1]. The ortho-nitro group exerts a powerful electron-withdrawing inductive effect (-I) and a -M resonance effect when the nitro group is coplanar with the phenyl ring. DFT studies on the closely related 3-nitro-2,4-pentanedione (NO₂AA, where NO₂ is directly at the 3-position) demonstrate a hydrogen bond strength of 74.0 kJ/mol (17.7 kcal/mol), which is 4.7 kJ/mol stronger than that of unsubstituted acetylacetone [2]. While the phenyl spacer in the 2-nitrophenyl derivative attenuates this effect, the ortho positioning maximizes through-space electronic communication with the enolized diketone chelate ring compared to the para isomer.

Enol H-bond modulation
Class-level inference
Expected stronger intramolecular H-bond vs. para due to ortho inductive effect (analog NO₂AA: +4.7 kJ/mol over acetylacetone by DFT)
Ortho positioning may enhance enol stabilization; exact H-bond energy for this compound not experimentally determined
Spectroscopic trends in 3-substituted series support proximity-driven enhancement; direct measurement needed
Intramolecular hydrogen bond Enol tautomer Electron-withdrawing effect Spectroscopic characterization

Electron-Withdrawing Ortho-Nitro Substituent Differentially Tunes Metal Chelate Stability for Coordination Chemistry

Tanaka, Shono, and Shinra (1969) systematically correlated the half-wave potentials (E₁/₂) of polarographic reduction and Cu–O stretching frequencies of copper(II) chelates across 16 3-substituted-2,4-pentanediones, establishing that the relative stability of the chelate decreases with an increase in the electron-withdrawing effect of the substituent [1]. Murakami et al. (1968) further demonstrated that electron-withdrawing para-substituents (p-nitrophenyl, p-cyanophenyl) on 3-aryl-2,4-pentanediones increase the M–O bond strength in Co(III), Cr(III), Fe(III), and Cu(II) complexes, as evidenced by lower CO stretching frequencies and higher MO stretching frequencies relative to the unsubstituted phenyl derivative [2]. The ortho-nitro group in the target compound, being both electron-withdrawing and positioned proximal to the chelate ring, is expected to exert a stronger inductive effect on metal-chelate stability than its para-nitro counterpart, enabling finer tuning of coordination geometry and stability.

Metal-chelate tuning
Class-level inference
Ortho-nitro expected to modify M–O bond strength and reduction potential differently from para isomer
Proximal electron-withdrawing effect provides an electronic tuning handle for coordination chemistry research
Systematic studies on 3-aryl analogs confirm substituent-dependent chelate stability; ortho-specific data pending
Metal chelate stability Coordination chemistry Cu-O stretching frequency Half-wave potential

Optimal Research and Industrial Application Scenarios for 3-(2-Nitrophenyl)pentane-2,4-dione Based on Comparative Evidence


Synthesis of Indole-Fused 8–10 Membered Lactones via Tandem Cyclization

The ortho-nitro group is mechanistically indispensable for the intramolecular Mukaiyama hydration-initiated tandem reduction/condensation/acyl migration/aromatization cascade that constructs indole-fused medium-ring lactones. Both the para-nitro and meta-nitro isomers are unreactive in this transformation because the nitro group must be ortho-positioned to serve sequentially as an oxygen source (hydration step) and nitrogen source (indole ring construction). This makes 3-(2-nitrophenyl)pentane-2,4-dione the sole nitrophenylpentanedione regioisomer suitable for this methodology, which proceeds under mild conditions with atom economy and gram-scale capability [1].

Coordination Chemistry: Tuning Metal-Chelate Electronic Properties via Ortho-Nitro Inductive Effect

The ortho-nitro substituent's proximity to the β-diketonate chelate ring provides a stronger inductive perturbation of metal–ligand bond strength than is achievable with the para-nitro isomer. Systematic IR studies on 3-aryl-2,4-pentanedione metal complexes (Co, Cr, Fe, Cu) demonstrate that electron-withdrawing substituents increase M–O stretching frequencies while decreasing C–O stretching frequencies relative to the unsubstituted phenyl derivative [2]. For applications where precise electronic tuning of the metal center is critical—such as in mesogenic coordination complexes for liquid crystals or redox-active metal-organic assemblies—the ortho-nitro derivative offers a distinct point on the electronic parameter spectrum [3].

Chromatographic Method Development and Preparative Purification Leveraging the logP Differential

With a logP of 1.3—approximately 1.08 units lower than the para-nitro isomer (logP 2.38)—3-(2-nitrophenyl)pentane-2,4-dione elutes significantly earlier under reversed-phase HPLC conditions [4][5]. This hydrophilicity differential can be exploited for selective separation of regioisomeric mixtures or for designing extraction protocols where preferential partitioning into aqueous or polar organic phases is desired. The well-defined melting point of 67 °C further facilitates purity verification and recrystallization-based purification [4].

Liquid Crystal Intermediate and Heterocycle Precursor Development

3-Substituted pentane-2,4-diones, including the ortho-nitrophenyl derivative, serve as key intermediates for constructing pyrazoles, isoxazoles, and metal coordination complexes with demonstrated nematic and smectic mesophases [3]. The ortho-nitro substitution pattern introduces a lateral dipole moment and steric bulk that can influence mesogenic phase behavior differently from the para-substituted analogs, providing additional molecular design flexibility for materials scientists developing calamitic or discotic liquid crystalline systems.

Application
Selection Property
Validation Focus
Indole-fused lactone tandem cyclization studies
Ortho-nitro group as dual O/N cascade participant
Reactivity verification: ortho vs. para regioisomer under Mukaiyama hydration conditions
Coordination chemistry and metal-organic ligand design
Ortho-nitro inductive effect on chelate electronics
IR and electrochemical comparison of ortho- vs. para-nitrophenyl metal complexes
Reversed-phase chromatographic method development
Lower logP enabling earlier elution and polar-phase partitioning
Retention time and selectivity assessment versus para-nitro isomer on C18 columns
Liquid crystal precursor and heterocycle scaffold synthesis
Ortho-nitro substitution pattern for lateral dipole and steric influence
Mesophase behavior and thermal characterization of derived pyrazoles and metal complexes
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